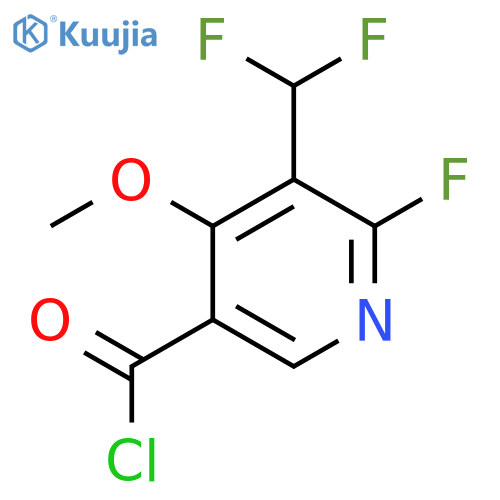

Cas no 1805625-48-2 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride)

1805625-48-2 structure

商品名:3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride

CAS番号:1805625-48-2

MF:C8H5ClF3NO2

メガワット:239.579011678696

CID:4883045

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride

-

- インチ: 1S/C8H5ClF3NO2/c1-15-5-3(6(9)14)2-13-8(12)4(5)7(10)11/h2,7H,1H3

- InChIKey: KVMKUPKPNIFLSP-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=CN=C(C(C(F)F)=C1OC)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034923-500mg |

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |

1805625-48-2 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029034923-1g |

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |

1805625-48-2 | 95% | 1g |

$2,866.05 | 2022-04-01 | |

| Alichem | A029034923-250mg |

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride |

1805625-48-2 | 95% | 250mg |

$931.00 | 2022-04-01 |

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride 関連文献

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

1805625-48-2 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carbonyl chloride) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1189426-16-1(Sulfadiazine-13C6)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量